molecular formula C8H9N3 B13876146 7,8-Dihydro-1,6-naphthyridin-3-amine

7,8-Dihydro-1,6-naphthyridin-3-amine

Cat. No.: B13876146
M. Wt: 147.18 g/mol
InChI Key: CEPFWOYLFXTZPI-UHFFFAOYSA-N
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Description

7,8-Dihydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the naphthyridine core. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and increased yield. Additionally, green chemistry approaches, such as solvent-free or catalyst-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can lead to the formation of dihydronaphthyridine derivatives .

Scientific Research Applications

7,8-Dihydro-1,6-naphthyridin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7,8-Dihydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-1,6-naphthyridin-3-amine is unique due to its specific substitution pattern and the presence of the dihydro moiety. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

7,8-dihydro-1,6-naphthyridin-3-amine

InChI

InChI=1S/C8H9N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3-5H,1-2,9H2

InChI Key

CEPFWOYLFXTZPI-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1N=CC(=C2)N

Origin of Product

United States

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